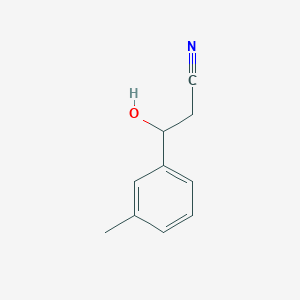
3-Hydroxy-3-(3-methylphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(3-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a hydroxyl group, a nitrile group, and a methyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(3-methylphenyl)propanenitrile typically involves the reaction of 3-methylbenzaldehyde with a suitable nitrile source under basic conditions. One common method is the reaction of 3-methylbenzaldehyde with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl group, followed by protonation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-3-(3-methylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Thionyl chloride (SOCl2) for conversion to a chloride, followed by nucleophilic substitution
Major Products Formed:
Oxidation: 3-(3-methylphenyl)propanal
Reduction: 3-Hydroxy-3-(3-methylphenyl)propanamine
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(3-methylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(3-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3-Hydroxy-3-phenylpropanenitrile: Similar structure but lacks the methyl group on the phenyl ring.
3-Hydroxy-3-(4-methylphenyl)propanenitrile: Similar structure with the methyl group in the para position.
3-Hydroxy-3-(2-methylphenyl)propanenitrile: Similar structure with the methyl group in the ortho position.
Uniqueness: 3-Hydroxy-3-(3-methylphenyl)propanenitrile is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
3-hydroxy-3-(3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10,12H,5H2,1H3 |
Clave InChI |
OYFDTBOJBCVCCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



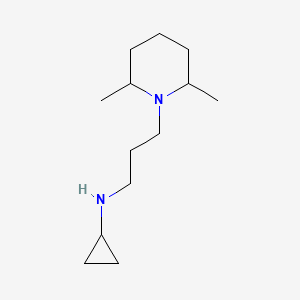
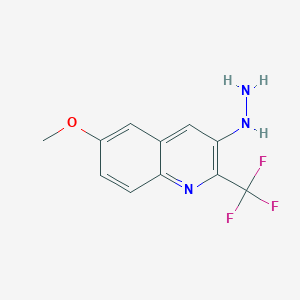
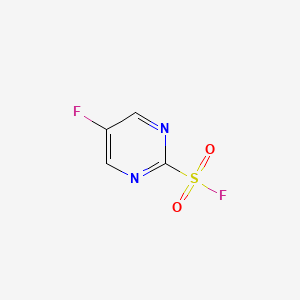
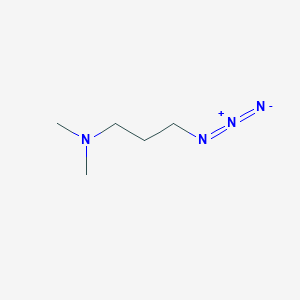


![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)

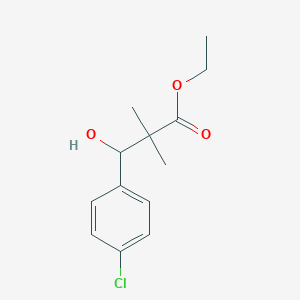
![1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636819.png)



